3-(Methylcarbamoyl)pyrazine-2-carboxylic acid
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Description
3-(Methylcarbamoyl)pyrazine-2-carboxylic acid is a derivative of pyrazinoic acid. It has been designed and prepared as a more lipophilic derivative of pyrazinoic acid . Methyl and propyl derivatives have also been prepared as prodrugs with further increased lipophilicity .
Synthesis Analysis
The synthesis of 3-(Methylcarbamoyl)pyrazine-2-carboxylic acid involves the treatment of pyrazine-2,3-dicarboxylic acid in acetic acid anhydride at reflux to convert to pyrazine-2,3-dicarboxylic anhydride . The process was modified based on existing literature .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst3-(Methylcarbamoyl)pyrazine-2-carboxylic acid can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Antimycobacterial Activity
Research has explored the antimycobacterial potential of this compound. It exhibits activity against Mycobacterium tuberculosis , the causative agent of tuberculosis. The design and synthesis of derivatives based on 3-(Methylcarbamoyl)pyrazine-2-carboxylic acid could lead to novel antimycobacterial agents .
Lipophilicity Studies
Experimental determination of lipophilicity (log k) and calculated log P values for this compound provides insights into its solubility and partitioning behavior. Understanding lipophilicity is crucial for drug design and optimization .
Biological Evaluation
Researchers have assessed the biological activity of derivatives derived from the acid series. These evaluations include determining IC50 values related to photosynthetic electron transport (PET) inhibition in spinach chloroplasts. Such studies contribute to our understanding of the compound’s potential pharmacological applications .
Synthetic Procedures
The majority of compounds related to 3-(Methylcarbamoyl)pyrazine-2-carboxylic acid are prepared from commercially available pyrazine-2,3-dicarboxylic anhydride. Researchers have adapted synthetic procedures to tailor derivatives for specific applications .
Chemical Properties
The molecular formula of 3-(Methylcarbamoyl)pyrazine-2-carboxylic acid is C7H7N3O3. It has a molecular weight of 181.15 g/mol. The compound’s structure and properties make it intriguing for further investigation .
properties
IUPAC Name |
3-(methylcarbamoyl)pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-8-6(11)4-5(7(12)13)10-3-2-9-4/h2-3H,1H3,(H,8,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOYEZHRGBPXNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CN=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylcarbamoyl)pyrazine-2-carboxylic acid |
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